REACTION_CXSMILES
|
C(O[C:14]1[CH:40]=[CH:39][C:17]([C:18]([C:20]2[CH:25]=[CH:24][C:23](OCCCCCCCCCCCC)=[CH:22][CH:21]=2)=O)=[CH:16][CH:15]=1)CCCCCCCCCCC.O.[NH2:42][NH2:43]>C(O)CCCC>[C:17]1([C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[N+:42]=[N-:43])[CH:39]=[CH:40][CH:14]=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
4,4′didodecyloxybenzophenone
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC1=CC=C(C(=O)C2=CC=C(C=C2)OCCCCCCCCCCCC)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(CCCC)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
a white solid precipitated which
|
Type
|
FILTRATION
|
Details
|
is collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 20 mL cold ethanol and air
|
Type
|
CUSTOM
|
Details
|
dried (19.4 g, 92%)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(=[N+]=[N-])C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |